molecular formula C13H15NO4 B3029693 (S)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate CAS No. 75266-40-9

(S)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate

Cat. No. B3029693
CAS RN: 75266-40-9
M. Wt: 249.26 g/mol
InChI Key: YDGRSOXTMWVLOJ-NSHDSACASA-N
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Description

(S)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Moc-But-3-enoic acid methyl ester and is a derivative of the amino acid cysteine.

Scientific Research Applications

Synthesis of Heterocyclic Systems

(S)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate has been utilized in the synthesis of various heterocyclic systems. For instance, it has been employed in preparing 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, 4H-pyrido[1,2-a]-pyridin-4-one, and 2H-1-benzopyran-2-ones. These compounds are significant due to their potential applications in pharmaceuticals and agrochemicals (Selič, Grdadolnik, & Stanovnik, 1997).

Asymmetric Synthesis of β-Amino Acid Derivatives

In the field of asymmetric synthesis, this chemical has been used for the preparation of unsaturated β-amino acid derivatives. These derivatives have applications in the synthesis of biologically active compounds and pharmaceuticals (Davies, Fenwick, & Ichihara, 1997).

N-Phthaloylation of Amino Acid Derivatives

The compound has also been utilized for N-phthaloylation of amino acids and amino acid derivatives, which is a crucial step in peptide synthesis. This process is important for the synthesis of various peptides and proteins (Casimir, Guichard, & Briand, 2002).

Inhibitors of Rhodesain

Additionally, derivatives of (S)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate have been found to be potent and selective inhibitors of rhodesain, an enzyme implicated in certain diseases. This has implications in the development of new therapeutic agents (Royo et al., 2015).

Synthesis of Quinoxalines

It has also been used in the synthesis of quinoxalines. These compounds have a variety of applications in materials science and pharmaceuticals (Attanasi et al., 2001).

properties

IUPAC Name

methyl (2S)-2-(phenylmethoxycarbonylamino)but-3-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-3-11(12(15)17-2)14-13(16)18-9-10-7-5-4-6-8-10/h3-8,11H,1,9H2,2H3,(H,14,16)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGRSOXTMWVLOJ-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C=C)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C=C)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10448494
Record name Z-L-a-vinyl-Gly-OMe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate

CAS RN

75266-40-9
Record name Z-L-a-vinyl-Gly-OMe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L Nguyen, DC Schultz, SS Terzyan, M Rezaei… - Bioorganic & Medicinal …, 2022 - Elsevier
Inhibitors of gamma-glutamyl transpeptidase (GGT1, aka gamma-glutamyl transferase) are needed for the treatment of cancer, cardiovascular illness and other diseases. Compounds …
Number of citations: 3 www.sciencedirect.com
B Commare, D Rigault, IA Lemasson… - Organic & …, 2015 - pubs.rsc.org
A series of phosphinic glutamate derivatives (egLSP1-2111) have been proven to be potent agonists of metabotropic glutamate (mGlu) receptors and shown promising in vivo activity. …
Number of citations: 8 pubs.rsc.org

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